
(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule, featuring both furan and tetrahydrofuran moieties, linked through an acrylamide group.
Synthesis Analysis
- A study by Jimenez et al. (2019) reports the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. The synthesis involved filamentous marine and terrestrial-derived fungi, leading to an ene-reduction product with a CN-bearing stereogenic center (Jimenez et al., 2019).
Molecular Structure Analysis
- Liu et al. (2007) synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties, characterized by 1H NMR and X-ray diffraction analysis. This study provides insights into the structural aspects of similar compounds (Liu et al., 2007).
Chemical Reactions and Properties
- Gong et al. (2023) discuss compounds with furan ring, highlighting their synthesis and reaction properties. They performed conformational analyses using density functional theory (DFT), which is relevant for understanding the chemical behavior of similar furan-based compounds (Gong et al., 2023).
Physical Properties Analysis
- Saito et al. (1996) studied hydroxylated poly(acrylamides), which can provide information on the physical properties like hydrophilicity, relevant to acrylamide-based compounds (Saito et al., 1996).
Chemical Properties Analysis
- Ray et al. (2018) discuss the synthesis of acrylic polymers from compounds with furan rings. Their study provides insights into the reactivity and polymerization behavior of acrylate-based compounds, which is essential for understanding the chemical properties of "(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide" (Ray et al., 2018).
Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis
(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide has been involved in green organic chemistry synthesis, particularly under microwave radiation. This synthesis process involved filamentous marine and terrestrial-derived fungi, highlighting its potential in eco-friendly organic chemistry practices (Jimenez et al., 2019).
Cyclization Reactions
This compound has been used in cyclization reactions, particularly in the formation of various dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans, depending on the substituents in the furan ring. This process is significant in organic synthesis, offering pathways to create structurally diverse compounds (Pevzner, 2021).
Mitigating Acrylamide and Furan in Food
Research has been conducted on mitigating acrylamide and furanic compounds, including furan, in heat-treated foods, which are known to be toxic. This compound's involvement in understanding these processes can help develop safer food processing methods (Anese et al., 2013).
Biological Activities
Studies have shown that similar compounds containing furan or tetrahydrofuran moieties have various biological activities, including herbicidal, fungicidal, and antiviral properties. This suggests potential applications in agriculture and medicine (Liu et al., 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as cytotoxic agents against cancer cells, demonstrating the compound's relevance in developing new cancer therapies (Tarleton et al., 2013).
Antiviral Research
A notable application is its use as an inhibitor against SARS coronavirus helicase, showcasing its potential in antiviral drug development, especially relevant given the global impact of coronaviruses (Lee et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c16-6-9-20-14(5-8-18-11-14)10-15-13(17)4-3-12-2-1-7-19-12/h1-4,7,16H,5-6,8-11H2,(H,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMPZDFAHIZAG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C=CC2=CC=CO2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(CNC(=O)/C=C/C2=CC=CO2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

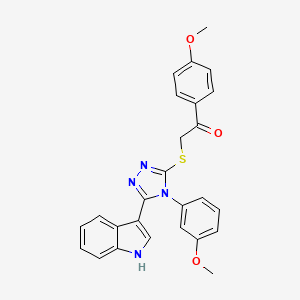

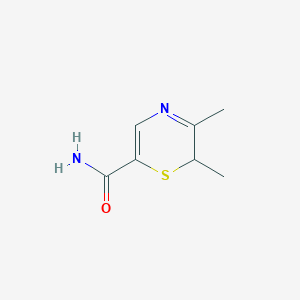
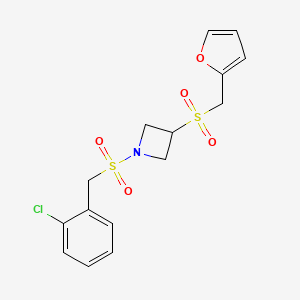
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
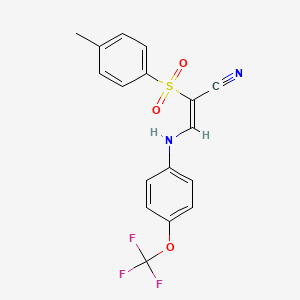
![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

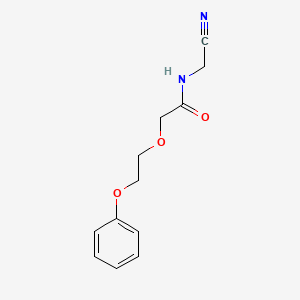
![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

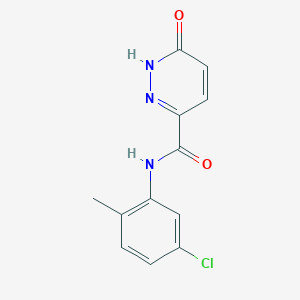
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)